molecular formula C27H30N4O5 B12910237 N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan CAS No. 160623-01-8

N-(tert-Butoxycarbonyl)-D-tryptophyl-D-tryptophan

Cat. No.: B12910237
CAS No.: 160623-01-8
M. Wt: 490.5 g/mol
InChI Key: ZPYPARPDPMPFPW-DHIUTWEWSA-N
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Description

®-2-(®-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic compound featuring multiple functional groups, including indole rings and a tert-butoxycarbonyl-protected amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(®-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the amide bond: The protected amine is then coupled with an indole-containing carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Deprotection: The tert-butoxycarbonyl group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole rings can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The indole rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, this compound can be used to study the interactions of indole-containing molecules with biological targets, such as enzymes or receptors.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(®-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(1H-indol-3-yl)propanoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors, through its indole rings and amide bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An amino acid with an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Properties

CAS No.

160623-01-8

Molecular Formula

C27H30N4O5

Molecular Weight

490.5 g/mol

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[[(2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C27H30N4O5/c1-27(2,3)36-26(35)31-22(12-16-14-28-20-10-6-4-8-18(16)20)24(32)30-23(25(33)34)13-17-15-29-21-11-7-5-9-19(17)21/h4-11,14-15,22-23,28-29H,12-13H2,1-3H3,(H,30,32)(H,31,35)(H,33,34)/t22-,23-/m1/s1

InChI Key

ZPYPARPDPMPFPW-DHIUTWEWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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